1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Lipophilicity Physicochemical Property Drug Design

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated pyrrolidin-3-one derivative with the molecular formula C6H8F3NO and a molecular weight of 167.13 g/mol. It features a 2,2,2-trifluoroethyl substituent on the pyrrolidine nitrogen, which significantly alters its physicochemical properties relative to non-fluorinated N-alkyl analogs.

Molecular Formula C6H8F3NO
Molecular Weight 167.131
CAS No. 1096881-58-1
Cat. No. B2688722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
CAS1096881-58-1
Molecular FormulaC6H8F3NO
Molecular Weight167.131
Structural Identifiers
SMILESC1CN(CC1=O)CC(F)(F)F
InChIInChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2
InChIKeyANKYYRLEODZXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one (CAS 1096881-58-1): A Specialized Fluorinated Building Block for Kinase-Targeted Medicinal Chemistry


1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated pyrrolidin-3-one derivative with the molecular formula C6H8F3NO and a molecular weight of 167.13 g/mol . It features a 2,2,2-trifluoroethyl substituent on the pyrrolidine nitrogen, which significantly alters its physicochemical properties relative to non-fluorinated N-alkyl analogs. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a key building block in the synthesis of potent kinase inhibitors, such as those targeting Discoidin Domain Receptor 1 (DDR1) [1]. Its commercial availability at 95% purity from multiple vendors supports its use in research and further manufacturing .

Why N-Alkyl Pyrrolidin-3-one Analogs Cannot Substitute for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one in Property-Driven Drug Design


Generic substitution of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one with its non-fluorinated N-alkyl analogs (e.g., N-methyl or N-ethyl pyrrolidin-3-one) fails because the trifluoroethyl group imparts a distinct and often critical combination of increased lipophilicity and altered electronic character . This group is not merely a bulkier alkyl chain; the strong electron-withdrawing effect of the trifluoromethyl group modulates the basicity of the pyrrolidine nitrogen and the metabolic stability of the scaffold, which directly impacts target binding and pharmacokinetics [1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one Against Closest Analogs


LogP Increase of ~0.5 Units Over N-Ethyl and ~1.0 Units Over N-Methyl Analog Confers Superior Membrane Permeability Potential

The 2,2,2-trifluoroethyl substituent on 1-(2,2,2-trifluoroethyl)pyrrolidin-3-one significantly elevates its calculated partition coefficient (LogP) relative to its non-fluorinated N-alkyl analogs. The target compound exhibits a LogP of 0.8235, compared to 0.2811 for 1-ethylpyrrolidin-3-one and -0.2 (XLogP3) or 0.3128 for 1-methylpyrrolidin-3-one, depending on the calculation method [1]. This increase in lipophilicity, approaching one order of magnitude in the octanol/water partition, predicts enhanced passive membrane permeability, which is a critical parameter for oral bioavailability and cellular target engagement [2].

Lipophilicity Physicochemical Property Drug Design

Proven Utility as a Key Building Block in Potent DDR1 Kinase Inhibitors (IC50 = 80.7 nM) Demonstrating Target Engagement

The pyrrolidin-3-one core of this compound is a critical structural component in a series of potent DDR1 inhibitors disclosed in Roche patents. A derivative incorporating the 2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl fragment achieved an IC50 of 80.7 nM against the DDR1 intracellular kinase domain [1]. While a direct 'head-to-head' comparison with a non-fluorinated analog in this exact scaffold is not publicly available, the presence of the trifluoroethyl group is a conserved feature across the most potent examples in the patent, strongly suggesting its role in occupying a lipophilic pocket in the DDR1 active site [2]. This contrasts with N-methyl or N-ethyl analogs, which lack the necessary steric and electronic properties to achieve such potency in this specific kinase context.

Kinase Inhibition DDR1 Building Block

Electronic Modulation: Trifluoroethyl Group Reduces Pyrrolidine Nitrogen Basicity, Enhancing Metabolic Stability

The 2,2,2-trifluoroethyl group is a strong electron-withdrawing substituent that lowers the pKa of the adjacent pyrrolidine nitrogen. This electronic effect reduces the propensity for N-dealkylation by cytochrome P450 enzymes, a common metabolic liability of N-alkyl amines [1]. While direct pKa measurements for this specific compound are not available, the effect is well-documented for N-trifluoroethyl amines, which show a pKa reduction of 2-3 log units compared to their N-ethyl counterparts [2]. This translates to a predicted metabolic stabilization that is not achievable with simple alkyl substituents, making the trifluoroethyl derivative the preferred choice for lead optimization programs where metabolic soft spots are a concern.

Metabolic Stability pKa Modulation Drug Metabolism

High-Impact Application Scenarios for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one Based on Quantitative Differentiation Evidence


Synthesis of DDR1/DDR2 Kinase Inhibitors for Fibrotic Disease and Oncology Programs

The compound is the preferred starting material for constructing the pyrrolidinone core of DDR1 inhibitors, as evidenced by the 80.7 nM IC50 achieved with a derivative in Roche's patented series [1]. Research groups investigating discoidin domain receptors for Alport syndrome, cancer, or fibrotic diseases should prioritize this building block to access the validated chemical space of the US10239876 and US10435407 patent families.

Lead Optimization Campaigns Requiring Enhanced Passive Permeability for CNS or Intracellular Targets

With a calculated LogP of 0.8235, this building block offers a significant lipophilicity advantage over N-methyl (LogP -0.2) and N-ethyl (LogP 0.28) analogs, as shown by direct computational comparison [2]. Medicinal chemists designing compounds for targets in the central nervous system or for intracellular pathogens can incorporate this fragment to improve membrane crossing potential without adding excessive molecular weight.

Metabolic Stability Optimization of N-Heterocyclic Scaffolds

The electron-withdrawing trifluoroethyl group reduces the pKa of the pyrrolidine nitrogen, mitigating N-dealkylation, a common metabolic pathway [3]. In programs where rapid in vivo clearance of N-alkyl pyrrolidine derivatives has been observed, replacing the alkyl group with this building block can directly address the metabolic liability, as inferred from established fluorine medicinal chemistry principles.

Diversification of Fluorinated Fragment Libraries for FBDD and DEL Technologies

The compound's unique combination of a hydrogen-bond-accepting carbonyl (TPSA 20.31 Ų), a lipophilic trifluoroethyl group, and a compact pyrrolidine core makes it a valuable addition to fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) collections. Its proven derivatization at the 3-position of the pyrrolidinone ring, as demonstrated in the DDR1 inhibitor series [1], supports its use as a core scaffold for library synthesis.

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